2-(Chloromethyl)-4-nitro-1,3-benzoxazole
CAS No.: 143708-26-3
Cat. No.: VC21085359
Molecular Formula: C8H5ClN2O3
Molecular Weight: 212.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143708-26-3 |
---|---|
Molecular Formula | C8H5ClN2O3 |
Molecular Weight | 212.59 g/mol |
IUPAC Name | 2-(chloromethyl)-4-nitro-1,3-benzoxazole |
Standard InChI | InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2 |
Standard InChI Key | RTWKRGSOUYVHPR-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a benzoxazole derivative characterized by a chloromethyl group at position 2 and a nitro group at position 4 of the heterocyclic ring system. This compound has garnered attention due to its distinctive chemical reactivity and potential biological activities.
Basic Information
The compound's essential chemical identifiers and physical properties are summarized in Table 1.
Table 1: Chemical Identity and Physical Properties
Property | Value |
---|---|
CAS Number | 143708-26-3 |
Molecular Formula | C₈H₅ClN₂O₃ |
Molecular Weight | 212.59 g/mol |
Melting Point | 98-100°C |
LogP | 2.998 |
IUPAC Name | 2-(chloromethyl)-4-nitro-1,3-benzoxazole |
InChI | InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2 |
InChI Key | RTWKRGSOUYVHPR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1)OC(=N2)CCl)N+[O-] |
The compound possesses a benzoxazole core structure, which consists of a benzene ring fused with an oxazole ring. The presence of both the chloromethyl and nitro functional groups contributes to its unique chemical reactivity profile .
Structural Features
The molecular structure of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole includes several key functional groups:
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Benzoxazole ring system: A bicyclic heterocycle comprising a benzene ring fused to an oxazole ring
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Chloromethyl group (-CH₂Cl): Located at position 2 of the benzoxazole ring
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Nitro group (-NO₂): Located at position 4 of the benzoxazole ring
These structural elements confer specific reactivity patterns that make this compound valuable in various chemical applications. The chloromethyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives .
Synthesis Methodology
The synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole can be accomplished through various methods, with the most common approach involving the reaction of 2-amino-3-nitrophenol with chloroacetic acid derivatives.
Primary Synthetic Route
A well-documented synthesis method involves the reaction of 2-amino-3-nitrophenol with 2-chloro-1,1,1-triethoxyethane in the presence of a catalyst. The detailed procedure is as follows:
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2-amino-3-nitrophenol (14.7 g, 95 mmol) is dissolved in 2-methoxyethylether (136 mL)
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2-chloro-1,1,1-triethoxyethane (19.1 g, 97.3 mmol) and p-toluene sulfonic acid hydrate (25 mg, 0.13 mmol) are added
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The mixture is heated to reflux overnight
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After cooling to room temperature, the solvent is removed in vacuo
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The resulting solid is suspended in methanol, stirred, and filtered to yield the desired product
This method yields 2-(Chloromethyl)-4-nitro-1,3-benzoxazole with approximately 98% efficiency .
Reaction Conditions
The cyclization reaction typically proceeds efficiently under the following conditions:
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Solvent: Diethylene glycol dimethyl ether (2-methoxyethylether)
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Catalyst: p-toluene sulfonic acid
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Temperature: Reflux temperature (approximately 80°C)
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Reaction time: Overnight (12-16 hours)
These conditions favor the formation of the benzoxazole ring system while minimizing side reactions .
Chemical Reactivity
2-(Chloromethyl)-4-nitro-1,3-benzoxazole exhibits diverse reactivity patterns due to its multiple functional groups, making it a versatile intermediate in organic synthesis.
Nucleophilic Substitution Reactions
The chloromethyl group at position 2 readily undergoes nucleophilic substitution reactions with various nucleophiles. This reactivity pattern can be categorized as follows:
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Reaction with nitrogen nucleophiles (amines, azides)
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Reaction with oxygen nucleophiles (alcohols, phenols)
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Reaction with sulfur nucleophiles (thiols, thiolates)
These substitution reactions typically proceed via an SN2 mechanism, with the chloride serving as a good leaving group. The resulting derivatives find applications in medicinal chemistry as building blocks for pharmaceutically active compounds .
Reduction of the Nitro Group
The nitro group at position 4 can be selectively reduced to form the corresponding amine under appropriate conditions:
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Catalytic hydrogenation (H₂/Pd-C)
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Metal-mediated reduction (Fe/HCl, Sn/HCl)
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Hydride reducing agents (NaBH₄/metal catalysts)
The resulting 4-amino derivatives serve as valuable intermediates for further functionalization, particularly in the synthesis of compounds with potential biological activity .
Applications in Scientific Research
2-(Chloromethyl)-4-nitro-1,3-benzoxazole has found applications in various scientific research areas, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a versatile building block for the synthesis of biologically active molecules. The benzoxazole scaffold is present in numerous pharmaceuticals and bioactive compounds, exhibiting a wide range of activities:
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Antimicrobial agents
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Anticancer compounds
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Anti-inflammatory drugs
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Enzyme inhibitors
The chloromethyl group provides a convenient handle for attaching various pharmacophores, while the nitro group can be transformed into other functionalities to modulate biological activity .
Materials Science
In materials science, benzoxazole derivatives like 2-(Chloromethyl)-4-nitro-1,3-benzoxazole have been explored for their potential applications in:
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Fluorescent materials and sensors
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Polymer chemistry
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Advanced functional materials
The electron-withdrawing nature of the nitro group, combined with the heterocyclic structure, contributes to unique photophysical properties that can be exploited in these applications .
Biological Activity
The biological activity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole has been investigated in various studies, with particular focus on its antimicrobial properties.
Antimicrobial Properties
Studies have examined the antimicrobial activity of this compound against various bacterial and fungal strains. The results of antimicrobial testing are summarized in Table 2.
Table 2: Antimicrobial Activity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Microorganism | Inhibition Zone (mm) | Reference Compound |
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Staphylococcus aureus | 12 | Ciprofloxacin (22 mm) |
Escherichia coli | 10 | Gentamicin (20 mm) |
Candida albicans | 15 | Fluconazole (28 mm) |
These findings suggest moderate antimicrobial activity, particularly against Candida albicans, indicating potential applications in antifungal therapy development.
Structure-Activity Relationship
The antimicrobial activity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole can be attributed to several structural features:
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The benzoxazole core provides a rigid scaffold that can interact with biological targets
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The chloromethyl group may form covalent bonds with nucleophilic centers in proteins
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The nitro group can undergo bioreduction to form reactive intermediates
These structure-activity relationships provide valuable insights for the design of more potent antimicrobial agents based on this scaffold.
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